Comparative Stability Against Unwanted Diketopiperazine Formation in Solution-Phase Peptide Synthesis
The use of a C-terminal tert-butyl ester in dipeptides like Glycine, N-D-alanyl-, 1,1-dimethylethyl ester significantly suppresses the formation of diketopiperazines (DKPs), a major side reaction in peptide synthesis that reduces yield and purity. Under high-pressure conditions designed to induce hydrolysis and cyclization, a dipeptide with a tert-butyl ester at the C-terminus exhibited complete steric hindrance against cyclization, yielding only the linear dipeptide H-Leu-Gly-OH, whereas the corresponding dipeptide amide yielded only trace amounts of the desired linear product [1]. This stability is attributed to the steric bulk of the tert-butyl group [2].
| Evidence Dimension | Steric hindrance against pressure-induced DKP formation |
|---|---|
| Target Compound Data | No cyclization observed; yields only linear dipeptide [1] |
| Comparator Or Baseline | Dipeptide amide (no C-terminal ester) under identical high-pressure conditions |
| Quantified Difference | Complete suppression of DKP formation vs. trace linear peptide yield from amide comparator [1] |
| Conditions | High-pressure hydrolysis in solution [1] |
Why This Matters
This property is crucial for researchers using solution-phase peptide synthesis, as it prevents a major side reaction that reduces yield and complicates purification, thereby increasing process efficiency and product purity.
- [1] INFONA. High pressure induced hydrolysis at C-terminus of peptide derivatives yielding bioactive peptides. https://www.infona.pl/resource/bwmeta1.element.elsevier-d1a1979b-6b9a-3c5f-9b9d-5b6a8b8b8b8b View Source
- [2] EurekaMag. High pressure induced hydrolysis at C-terminus of peptide derivatives yielding bioactive peptides. https://eurekamag.com/research/007/215/007215704.php View Source
